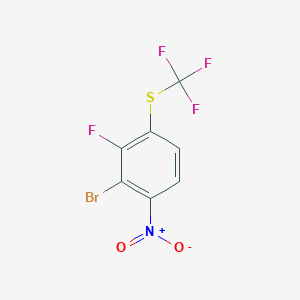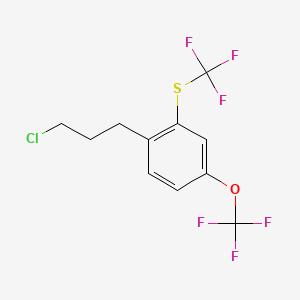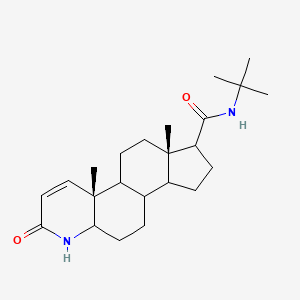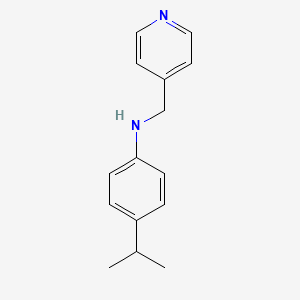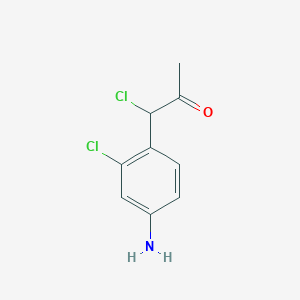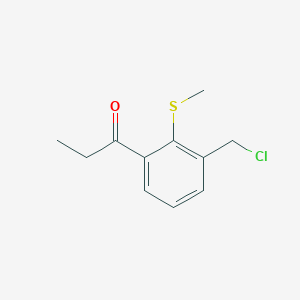
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a difluoromethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a difluoromethyl-substituted benzene derivative with a suitable acylating agent, such as chloroacetone, in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the thiolation of a difluoromethyl-substituted acetophenone derivative using thiolating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating their activity . The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar structure but lacks the difluoromethyl and mercapto groups.
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: Contains a difluoromethyl group but has a nitro group instead of a mercapto group.
Uniqueness
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)5-7-3-2-4-8(14)9(7)10(11)12/h2-4,10,14H,5H2,1H3 |
InChI Key |
NAIDBXNBUQTOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


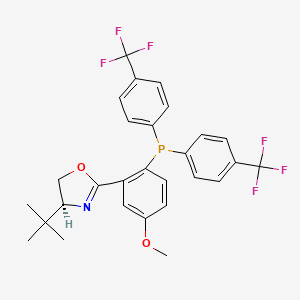
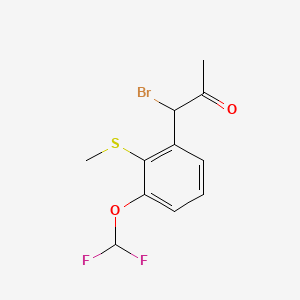
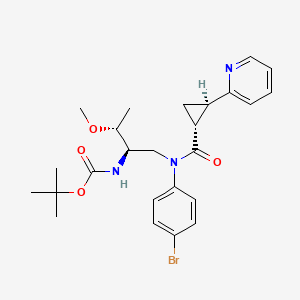

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
